3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that likely belongs to the class of compounds known as phenylpyrazoles . It’s important to note that the exact properties and potential applications of this specific compound may not be fully explored yet.
Scientific Research Applications
Structural Features and Synthesis
The structural motif of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been extensively studied for its diverse pharmacological properties. A straightforward synthesis method developed starting from 2-chloropyridine-3-carboxylic acid allows for the structural diversity of these compounds, leading to significant variation in their biopharmaceutical properties (Jatczak et al., 2014). This flexibility in synthesis enables the exploration of various derivatives for scientific and medical research.
Anti-cancer and Antimicrobial Activities
Pyrimidine derivatives have been shown to exhibit potent anticancer and antimicrobial activities. For instance, certain pyrimidine diones have been synthesized and tested for their antibacterial and anticancer activity, demonstrating promising results against various cell lines and indicating their potential as lead compounds for anticancer agents (Aremu et al., 2017). The structural diversity of these compounds, including variations in substitution patterns, plays a critical role in their biological activity.
Supramolecular Chemistry
The dihydropyrimidine-2,4-(1H,3H)-dione functionality serves as a suitable module for novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are characterized by extensive hydrogen-bonding intermolecular interactions, facilitating the formation of 2D and 3D networks with potential applications in material science and drug delivery systems (Fonari et al., 2004).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetprotein kinases . Protein kinases play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
This inhibition can lead to a disruption in the signaling pathways that the kinase is involved in, leading to changes in cellular function .
Properties
IUPAC Name |
3-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c23-16-14-4-2-8-19-15(14)20-17(24)22(16)12-5-9-21(10-6-12)27(25,26)13-3-1-7-18-11-13/h1-4,7-8,11-12H,5-6,9-10H2,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBMTSJVZJPMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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